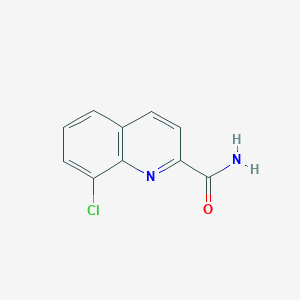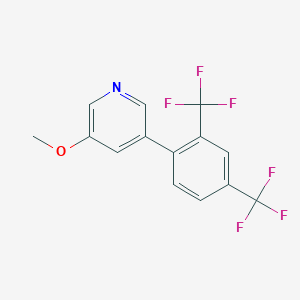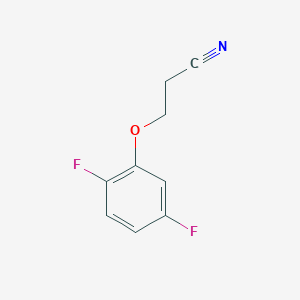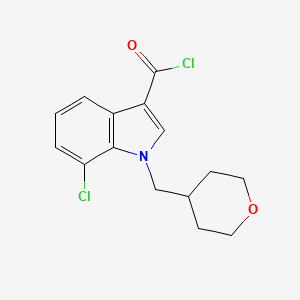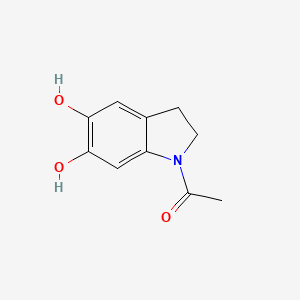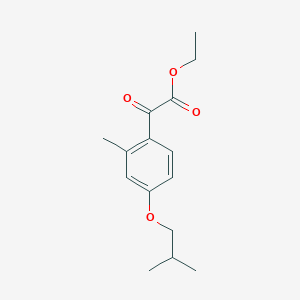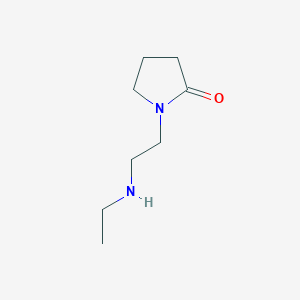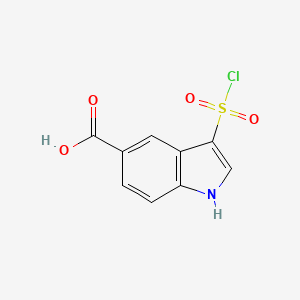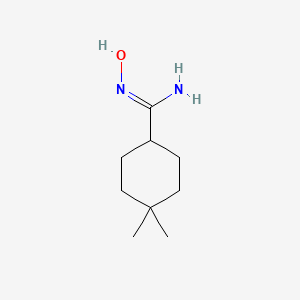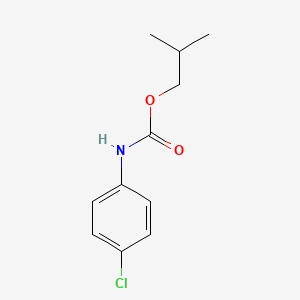
Isobutyl (4-chlorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isobutyl(4-chlorophenyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. The compound features an isobutyl group attached to a 4-chlorophenyl ring, which is further connected to a carbamate functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isobutyl(4-chlorophenyl)carbamate can be synthesized through various methods. One common approach involves the reaction of 4-chlorophenyl isocyanate with isobutanol under mild conditions. The reaction typically proceeds as follows:
4-chlorophenyl isocyanate+isobutanol→Isobutyl(4-chlorophenyl)carbamate
This reaction is usually carried out in the presence of a catalyst such as dibutyltin dilaurate to enhance the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of isobutyl(4-chlorophenyl)carbamate often involves large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures high efficiency and consistency in product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Isobutyl(4-chlorophenyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield 4-chlorophenol and isobutylamine.
Oxidation: Oxidative reactions can convert the isobutyl group to a carboxylic acid group.
Substitution: The 4-chlorophenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Electrophiles such as nitric acid for nitration or bromine for halogenation.
Major Products
Hydrolysis: 4-chlorophenol and isobutylamine.
Oxidation: 4-chlorophenylcarbamic acid.
Substitution: Various substituted 4-chlorophenyl derivatives.
Applications De Recherche Scientifique
Isobutyl(4-chlorophenyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of pesticides and herbicides due to its effectiveness in controlling pests and weeds.
Mécanisme D'action
The mechanism of action of isobutyl(4-chlorophenyl)carbamate involves its interaction with specific molecular targets. In biological systems, carbamates are known to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine. This inhibition leads to an accumulation of acetylcholine, resulting in prolonged nerve impulses and potential neurotoxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl(4-chlorophenyl)carbamate: Similar structure but with a methyl group instead of an isobutyl group.
Ethyl(4-chlorophenyl)carbamate: Similar structure but with an ethyl group instead of an isobutyl group.
Propyl(4-chlorophenyl)carbamate: Similar structure but with a propyl group instead of an isobutyl group.
Uniqueness
Isobutyl(4-chlorophenyl)carbamate is unique due to its specific isobutyl group, which imparts distinct physicochemical properties and biological activities compared to its methyl, ethyl, and propyl counterparts. The isobutyl group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H14ClNO2 |
|---|---|
Poids moléculaire |
227.69 g/mol |
Nom IUPAC |
2-methylpropyl N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C11H14ClNO2/c1-8(2)7-15-11(14)13-10-5-3-9(12)4-6-10/h3-6,8H,7H2,1-2H3,(H,13,14) |
Clé InChI |
FHQIRRVWTVVEML-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC(=O)NC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



